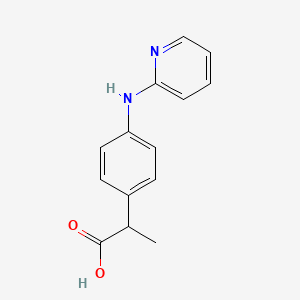
Hydratropic acid, p-(2-pyridinylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AD-1491 is a bioactive chemical.
Aplicaciones Científicas De Investigación
Gas Hydrate Formation
Hydratropic acid derivatives, such as para-toluene sulfonic acid (p-TSA), have been explored for their hydrate promotion capabilities. This research is significant in the context of gas storage in hydrates, particularly for natural gas-hydrate formation. Hydrotropes, including p-TSA, show a substantial ability to solubilize non-polar compounds in water, which is crucial for enhancing gas storage capabilities of hydrates in industrial scale operations (Gnanendran & Amin, 2003).
Catalysis and Organic Synthesis
In the field of organic synthesis, hydratropic acid derivatives play a role in catalytic processes. For instance, pyridine–hydrazone ligands, which may include hydratropic acid analogues, have been used in palladium-catalyzed Suzuki–Miyaura cross-couplings. These ligands demonstrate high enantioselectivities, showing their effectiveness in asymmetric synthesis (Alvarez-Casao et al., 2016).
Synthesis of Biologically Active Compounds
Hydratropic acid derivatives have been utilized in the synthesis of various biologically active compounds. For example, derivatives have been evaluated for their inhibitory effects on enzymes and their cytotoxicity in vitro, as well as antineoplastic activity in vivo, particularly in the context of leukemia research (Liu et al., 1996).
Photophysical Studies
In photophysical studies, functional chromophores containing pyridine and hydratropic acid derivatives have been investigated. These studies involve examining fluorescence quantum yields and emissive lifetimes, contributing to our understanding of molecular electronics and photonics (Zucchero et al., 2006).
Antimicrobial Research
Hydratropic acid derivatives have been synthesized and tested for their antimicrobial activities. This includes the development of compounds with significant antibacterial and antifungal properties, which are important in the development of new pharmaceuticals and therapeutics (Patel, 2010).
Propiedades
Número CAS |
76302-29-9 |
|---|---|
Nombre del producto |
Hydratropic acid, p-(2-pyridinylamino)- |
Fórmula molecular |
C14H14N2O2 |
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
2-[4-(pyridin-2-ylamino)phenyl]propanoic acid |
InChI |
InChI=1S/C14H14N2O2/c1-10(14(17)18)11-5-7-12(8-6-11)16-13-4-2-3-9-15-13/h2-10H,1H3,(H,15,16)(H,17,18) |
Clave InChI |
AHBKHOGVLKUYAT-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)NC2=CC=CC=N2)C(=O)O |
SMILES canónico |
CC(C1=CC=C(C=C1)NC2=CC=CC=N2)C(=O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
AD-1491; AD1491; AD1491 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



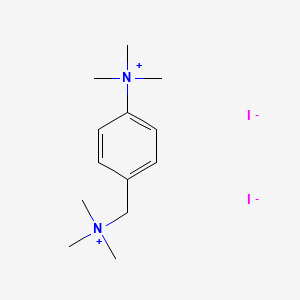
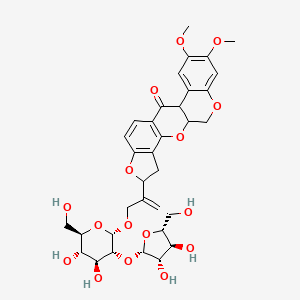
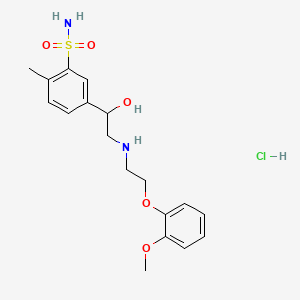

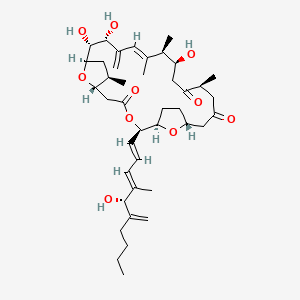
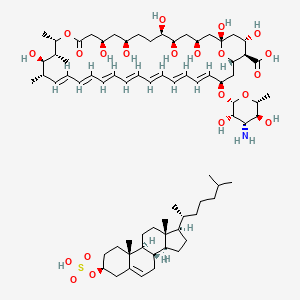
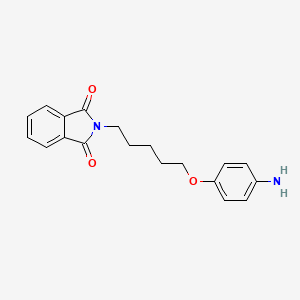
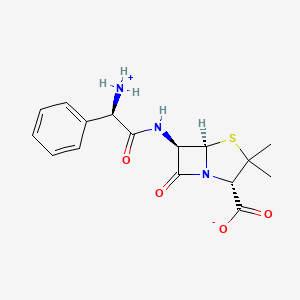
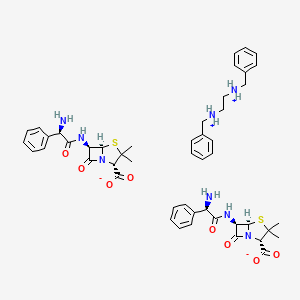
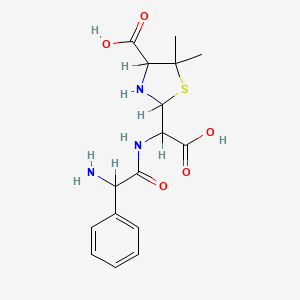
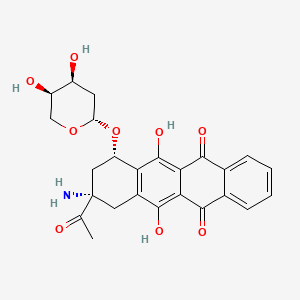
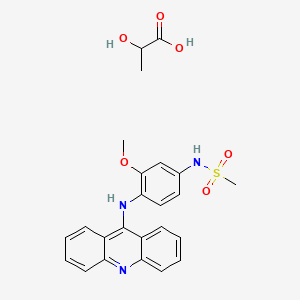
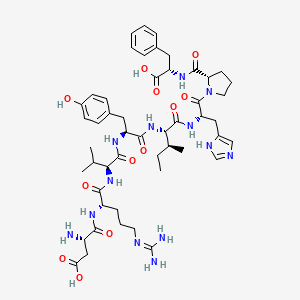
![(4-Chloro-2-methylphenoxy)-[(2-methoxyphenyl)methylene]hydrazideAceticAcid](/img/structure/B1664953.png)